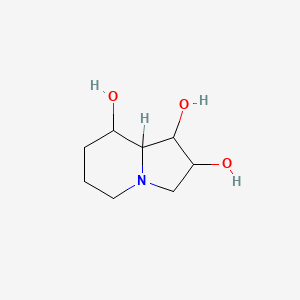![molecular formula C24H19ClN2OS B8806074 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide CAS No. 5325-06-4](/img/structure/B8806074.png)
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a 2-chloro-benzyl group attached to the thiazole ring, along with a 2,2-diphenyl-acetamide moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the 2-Chloro-benzyl Group: The 2-chloro-benzyl group can be introduced via a nucleophilic substitution reaction, where a suitable nucleophile attacks the benzyl chloride.
Attachment of the 2,2-Diphenyl-acetamide Moiety: This step involves the acylation of the thiazole derivative with 2,2-diphenyl-acetic acid or its derivatives under appropriate conditions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the 2-chloro-benzyl position, where nucleophiles can replace the chlorine atom.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, where it can form new carbon-carbon bonds with the help of palladium catalysts.
Scientific Research Applications
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known anticancer properties of thiazole derivatives.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
CAS No. |
5325-06-4 |
|---|---|
Molecular Formula |
C24H19ClN2OS |
Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H19ClN2OS/c25-21-14-8-7-13-19(21)15-20-16-26-24(29-20)27-23(28)22(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,16,22H,15H2,(H,26,27,28) |
InChI Key |
PCCRSEBWEGGETI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
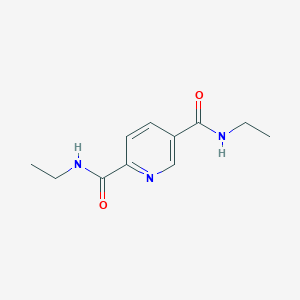
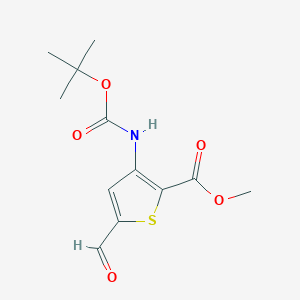
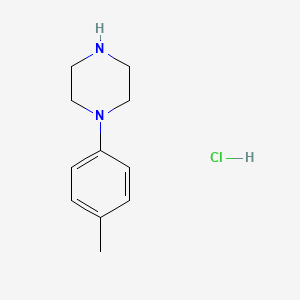
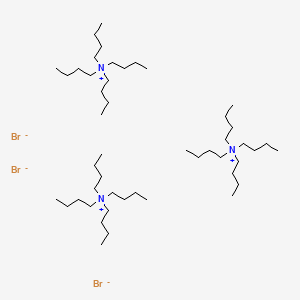
![4-(2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B8806009.png)

![6-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8806020.png)
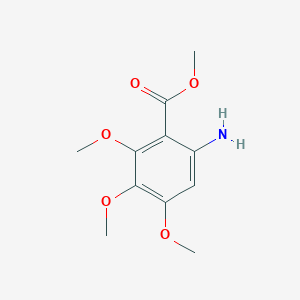
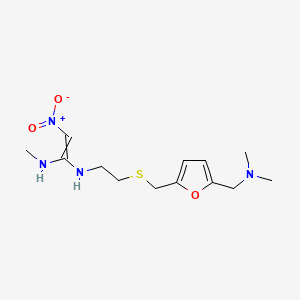
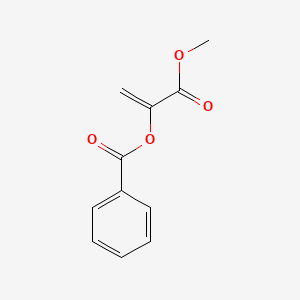
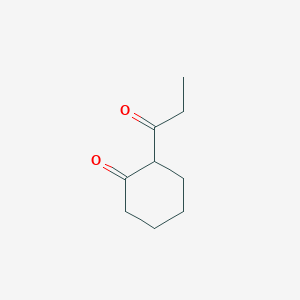
![2-[(4-Bromo-5-fluoro-2-nitrophenyl)amino]acetic Acid](/img/structure/B8806066.png)
